Vanillylamine

Beschreibung

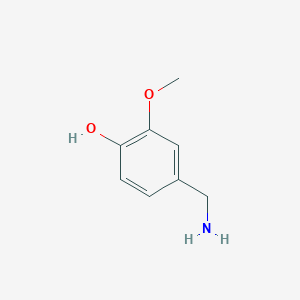

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWWVNUCXQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7149-10-2 (hydrochloride) | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90152522 | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1196-92-5 | |

| Record name | Vanillylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

vanillylamine chemical properties and structure

An In-depth Technical Guide to Vanillylamine: Chemical Properties and Structure

Introduction

This compound, also known as 4-(aminomethyl)-2-methoxyphenol, is a biogenic amine that serves as a crucial intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungent sensation of chili peppers.[1][2] Its unique structure, featuring a phenolic hydroxyl group, a methoxy group, and a primary amine on a benzene ring, makes it a valuable molecule in the fields of pharmacology, neuroscience, and synthetic chemistry.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-(aminomethyl)-2-methoxyphenol | [2][3] |

| Synonyms | 4-Hydroxy-3-methoxybenzylamine, this compound | [1][3] |

| CAS Number | 1196-92-5 | [2][3] |

| Chemical Formula | C₈H₁₁NO₂ | [1][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| Physical Description | Solid | [3] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | [3] |

| InChI | InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | [2][3] |

| SMILES | COC1=C(C=CC(=C1)CN)O | [3] |

Chemical Structure

This compound is an aromatic compound characterized by a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aminomethyl (-CH₂NH₂) group. The substituents are arranged at positions 1, 2, and 4 of the benzene ring, respectively. This specific arrangement of functional groups is fundamental to its biological activity and its role as a precursor to capsaicinoids.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods, with the reduction of vanillin oxime being a common and well-documented approach.[4] Another prevalent method is the reductive amination of vanillin.[2]

Synthesis from Vanillin via Vanillin Oxime

This two-step process involves the initial conversion of vanillin to vanillin oxime, followed by the reduction of the oxime to yield this compound.

Step 1: Preparation of Vanillin Oxime

-

Reagents: Vanillin, hydroxylamine hydrochloride, sodium acetate trihydrate, water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in water.

-

Add vanillin to the solution and reflux the mixture for approximately 10 minutes.

-

Upon cooling to room temperature, crystals of vanillin oxime will form.

-

The crystals can be collected by vacuum filtration and washed with cold water.

-

Step 2: Reduction of Vanillin Oxime to this compound

-

Reagents: Vanillin oxime, acetic acid, zinc dust.

-

Procedure:

-

Dissolve vanillin oxime in acetic acid and cool the solution to 15°C.

-

Add zinc dust to the stirred mixture and allow it to warm to room temperature over a period of 3 hours.

-

Filter the excess zinc, and carefully neutralize the filtrate with ammonia to precipitate the product.

-

The resulting this compound can be collected by vacuum filtration as an off-white powder and washed with cold water.

-

A variation of this reduction can be performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an acidic medium.[5]

Reductive Amination of Vanillin

This method involves the direct reaction of vanillin with an ammonia source in the presence of a catalyst and a reducing agent to form this compound.[2]

Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C-O, and aromatic C-H stretching vibrations.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can confirm its structure.[3][6]

Signaling Pathways and Biological Relevance

This compound is a pivotal molecule in the biosynthesis of capsaicinoids in Capsicum species.[1][2] This pathway is of significant interest to researchers in drug development due to the interaction of capsaicinoids with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.[2]

Biosynthesis of Capsaicin

The biosynthesis of capsaicin involves two primary pathways: the phenylpropanoid pathway, which produces this compound, and the branched-chain fatty acid pathway, which produces 8-methyl-6-nonenoic acid.[1][7]

-

Formation of this compound: Vanillin, derived from the phenylpropanoid pathway, is converted to this compound.[1][2] This reaction is catalyzed by the enzyme vanillin aminotransferase.[1][8][9][10]

-

Condensation: this compound is then condensed with 8-methyl-6-nonenoyl-CoA (from the fatty acid pathway) by the enzyme capsaicin synthase to form capsaicin.[1][7][8]

Recently, it has been reported that this compound, a metabolite produced by the gut microbiota Lachnospiraceae, can significantly alleviate myelosuppression caused by chemotherapy in abdominal and pelvic tumors.[11]

Visualizations

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of capsaicin and a typical experimental workflow for the synthesis of this compound.

Caption: Biosynthetic pathway of capsaicin from vanillin.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | High-Purity Research Chemical | Supplier [benchchem.com]

- 3. This compound | C8H11NO2 | CID 70966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6958418B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Capsaicin - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of this compound-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to this compound in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Enigmatic Precursor: A Technical Guide to the Natural Occurrence of Vanillylamine in Capsicum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylamine, the aromatic amine derived from vanillin, serves as a critical precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). While the end products, capsaicin and dihydrocapsaicin, have been extensively studied for their pharmacological properties, the natural occurrence and quantification of free this compound in Capsicum tissues remain a more nuanced area of investigation. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and analytical considerations for this compound in Capsicum, tailored for researchers and professionals in drug development and related scientific fields.

Natural Occurrence and Biosynthesis of this compound

This compound is an intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. In Capsicum species, the formation of this compound is a pivotal step that channels the pathway towards the production of pungent capsaicinoids.

The biosynthesis of this compound occurs primarily in the placental tissue of the chili pepper fruit, the very site of capsaicinoid synthesis and accumulation.[1][2] The immediate precursor to this compound is vanillin. The conversion of vanillin to this compound is catalyzed by the enzyme vanillin aminotransferase (VAMT) , previously referred to as putative aminotransferase (pAMT).[3][4][5] This enzymatic reaction involves the transfer of an amino group to vanillin, with γ-aminobutyric acid (GABA) acting as a key amino donor.[3][5]

The presence of this compound has been detected even in the placenta of non-pungent Capsicum varieties, suggesting that the enzymatic machinery for its production may be present, but the subsequent condensation step to form capsaicinoids is either absent or dysfunctional.

Quantitative Data on this compound Occurrence

Direct quantitative data on the concentration of free, unconjugated this compound in various Capsicum species is notably scarce in publicly available literature. Most metabolomic studies focus on the more abundant end-products, capsaicin and dihydrocapsaicin. This scarcity may be attributed to the transient nature and relatively low abundance of free this compound, as it is rapidly converted into capsaicinoids in pungent varieties.

| Capsicum Species/Variety | Tissue | This compound Presence | Quantitative Data (Free this compound) | Reference |

| Capsicum annuum (Sweet Pepper) | Placenta | Detected | Not Quantified | [6] |

| Capsicum annuum (Pungent Varieties) | Placenta | Inferred as Precursor | Not Reported | [2] |

| Capsicum chinense (Habanero) | Placenta | Inferred as Precursor | Not Reported | [7] |

Note: The table reflects the current limitations in the available literature regarding specific quantitative values for free this compound. Research efforts are ongoing to develop more sensitive analytical methods for the comprehensive profiling of all intermediates in the capsaicinoid biosynthetic pathway.

Signaling Pathways and Regulation

The biosynthesis of this compound is intricately regulated at the genetic and hormonal levels, as part of the broader capsaicinoid biosynthetic pathway. The expression of key genes, including pAMT (the gene encoding VAMT), is controlled by a network of transcription factors and influenced by various phytohormones and environmental stimuli.

Key Regulatory Transcription Factors:

-

MYB (Myeloblastosis) Transcription Factors: Several MYB-type transcription factors, such as CaMYB31, CaMYB48, and CcMYB330, have been identified as key regulators of capsaicinoid biosynthesis genes.[1][8][9][10] They can act as activators or repressors of gene expression within the pathway.

-

bHLH (basic Helix-Loop-Helix) Transcription Factors: bHLH proteins can interact with MYB transcription factors to form regulatory complexes that modulate the expression of target genes in the phenylpropanoid pathway.

-

WRKY Transcription Factors: WRKY transcription factors are also implicated in the regulation of capsaicinoid biosynthesis, often in response to stress signals.

-

ERF (Ethylene Response Factor) Transcription Factors: These transcription factors are involved in mediating the response to ethylene, a plant hormone that can influence fruit ripening and secondary metabolite production.

Hormonal Regulation:

-

Jasmonates (e.g., Methyl Jasmonate): Jasmonates are signaling molecules involved in plant defense responses and have been shown to induce the expression of capsaicinoid biosynthesis genes.[8]

-

Salicylic Acid: This phytohormone, also involved in plant defense, can influence the production of capsaicinoids.[8]

-

Gibberellins and Auxins: These hormones, primarily known for their roles in plant growth and development, can also impact the accumulation of capsaicinoids.[1][8]

Regulatory network of capsaicinoid biosynthesis.

Experimental Protocols

Protocol 1: Extraction of this compound from Capsicum Placental Tissue for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of polar metabolites, including this compound, from Capsicum placental tissue. Optimization may be required based on the specific instrumentation and research objectives.

1. Materials and Reagents:

-

Fresh Capsicum fruits

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction solvent: 80% Methanol in water, pre-chilled to -20°C

-

Centrifuge capable of reaching 14,000 x g and maintaining 4°C

-

0.22 µm syringe filters (PTFE or other compatible material)

-

LC-MS grade water, methanol, and formic acid

-

This compound analytical standard

2. Procedure:

-

Tissue Harvest and Preparation: Excise the placental tissue from fresh Capsicum fruits. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen placental tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol.

-

Vortexing and Sonication: Vortex the mixture vigorously for 1 minute. Sonicate the sample in an ice-water bath for 15 minutes.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Analysis: Analyze the sample immediately by LC-MS/MS or store at -80°C until analysis.

3. LC-MS/MS Parameters (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating this compound.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient will start with a low percentage of mobile phase B, increasing to elute this compound, followed by a wash and re-equilibration.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of this compound. Multiple Reaction Monitoring (MRM) would be employed for quantification, using specific precursor-to-product ion transitions for this compound.

Protocol 2: In Vitro Assay for Vanillin Aminotransferase (VAMT) Activity

This protocol is adapted from published methods to measure the enzymatic activity of VAMT in placental tissue extracts.[2][3][5]

1. Materials and Reagents:

-

Capsicum placental tissue

-

Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Reaction buffer: 100 mM potassium phosphate buffer (pH 8.0).

-

Substrates: Vanillin and γ-aminobutyric acid (GABA).

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Stop solution: 1 M HCl.

-

HPLC system with a UV or fluorescence detector.

2. Procedure:

-

Enzyme Extraction: Homogenize fresh placental tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

100 µL of crude enzyme extract

-

50 µL of 10 mM vanillin solution

-

50 µL of 100 mM GABA solution

-

10 µL of 10 mM PLP solution

-

790 µL of reaction buffer

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of this compound produced.

Experimental Workflows and Logical Relationships

Workflow for this compound quantification.

Conclusion

This compound holds a key position in the biosynthesis of capsaicinoids in Capsicum species. While its presence is well-established, quantitative data on its free form remain limited, presenting an opportunity for further research. The intricate regulatory network involving transcription factors and hormones highlights the complexity of capsaicinoid production. The provided protocols and workflows offer a starting point for researchers aiming to investigate this compound and its role in the pungency of chili peppers, with potential applications in crop improvement and the development of novel pharmaceuticals. Further development and validation of sensitive and specific analytical methods will be crucial for a more complete understanding of this enigmatic precursor.

References

- 1. An R2R3-MYB Transcription Factor Regulates Capsaicinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic potential of vanillin aminotransferase from Capsicum chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to this compound in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of this compound-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel unfunctional pAMT allele pamt10 causing loss of pungency in sweet bell pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transformation of Ferulic Acid and Vanillin by Isolated Placentas of Capsicum chinense and Capsicum annuum [scielo.org.mx]

- 8. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 9. Functional loss of pAMT results in biosynthesis of capsinoids, capsaicinoid analogs, in Capsicum annuum cv. CH-19 Sweet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Vanillylamine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Vanillylamine hydrochloride, a significant intermediate in the biosynthesis of capsaicin, the pungent compound in chili peppers, holds considerable interest for researchers in pharmacology, medicinal chemistry, and materials science.[] Its structural similarity to catecholamines has spurred investigations into its potential biological activities. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound hydrochloride, complete with experimental protocols and visual representations to support laboratory research and drug development endeavors.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 189.64 g/mol | [2][3] |

| Melting Point | 215-220 °C (with decomposition) | [2] |

| Solubility | Freely soluble in water (≥50 mg/mL) and soluble in methanol. | [2] |

| Appearance | White to off-white crystalline powder. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: Spectral data for the proton NMR of this compound is available and consistent with its chemical structure.[4]

-

¹³C NMR Spectrum: Carbon-13 NMR data is also available for the structural elucidation of the this compound molecule.[5]

Infrared (IR) Spectroscopy

-

IR Spectrum: The infrared spectrum of this compound hydrochloride has been recorded and is available for review, providing information about its functional groups.[6]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the biosynthesis of capsaicin in Capsicum plants.[7] It is formed from vanillin through the action of the enzyme vanillin aminotransferase.[8][9] Subsequently, capsaicin synthase catalyzes the condensation of this compound with 8-methyl-6-nonenoic acid to produce capsaicin.[7]

Recent research has also highlighted a potential role for this compound in cellular signaling. One study has indicated that this compound, produced by the gut microbiota Lachnospiraceae, can activate the JNK (c-Jun N-terminal kinase) pathway, which in turn promotes the proliferation of hematopoietic stem cells.[10] This finding suggests a potential therapeutic avenue for alleviating myelosuppression induced by chemotherapy.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound hydrochloride.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Protocol:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Solution Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound hydrochloride in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method for its determination.

Protocol:

-

Sample Preparation: Prepare a solution of this compound hydrochloride of known concentration in water.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the pH is equal to the pKa.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Place the sample in an NMR tube and acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For Attenuated Total Reflectance (ATR)-IR, the solid sample can be placed directly on the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., water, methanol) of known concentration.

-

Blank Measurement: Record the absorbance of the pure solvent (blank).

-

Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

References

- 2. nbinno.com [nbinno.com]

- 3. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C8H11NO2 | CID 70966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | C8H12ClNO2 | CID 165576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 4-Hydroxy-3-methoxybenzylamine hydrochloride | TargetMol [targetmol.com]

- 9. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to this compound in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on Vanillylamine Metabolism and Degradation in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylamine, a biogenic amine recognized as a key intermediate in the biosynthesis of capsaicinoids in plants, undergoes a complex series of metabolic transformations in mammalian systems. This technical guide provides a comprehensive overview of the core pathways involved in this compound metabolism and degradation. The primary enzymatic processes include oxidative deamination by monoamine oxidases (MAOs), O-methylation by catechol-O-methyltransferase (COMT), and potential oxidation by cytochrome P450 (CYP450) enzymes. Subsequent conjugation reactions, such as glucuronidation and sulfation, further facilitate the detoxification and excretion of its metabolites. Understanding these metabolic routes is crucial for assessing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds in drug development and toxicology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound (4-hydroxy-3-methoxybenzylamine) is a naturally occurring compound found in various plant species, most notably as a precursor to capsaicin, the pungent compound in chili peppers.[1] Beyond its role in plant biochemistry, this compound and its derivatives are of significant interest to the pharmaceutical industry due to their interaction with various biological targets. When introduced into mammalian systems, this compound is subjected to a series of enzymatic reactions aimed at its detoxification and elimination. This guide delineates the primary metabolic pathways, the enzymes responsible, and the resulting degradation products.

Core Metabolic Pathways

The metabolism of this compound in biological systems is primarily governed by three main enzymatic pathways:

-

Oxidative Deamination: Catalyzed by monoamine oxidases (MAO-A and MAO-B), this pathway converts this compound to vanillin (4-hydroxy-3-methoxybenzaldehyde).[2][3] This is a major route for the degradation of primary amines.

-

O-Methylation: Catechol-O-methyltransferase (COMT) can catalyze the transfer of a methyl group to the hydroxyl group of the catechol-like structure of this compound, although its direct action on this compound is less documented than on its downstream metabolites.

-

Oxidation by Cytochrome P450: While direct evidence for significant CYP450-mediated oxidation of this compound is limited, these enzymes are known to metabolize a wide range of xenobiotics and could potentially contribute to its transformation.[4]

Following these initial transformations, the resulting metabolites, such as vanillin and vanillic acid, undergo further conjugation reactions.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl groups, increasing water solubility for excretion. Vanillin, a primary metabolite of this compound, is a known substrate for various UGT isoforms.[1][5]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl moieties, another important pathway for detoxification and elimination.[6][7]

The interplay of these pathways determines the metabolic fate and clearance rate of this compound.

Quantitative Data on this compound Metabolism

Quantitative kinetic parameters for the enzymes involved in this compound metabolism are essential for predictive modeling in drug development. The following tables summarize the available data. It is important to note that specific kinetic data for this compound is sparse in the literature, and in some cases, data for the closely related metabolite, vanillin, is provided as a proxy.

| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Species | Source |

| UDP-Glucuronosyltransferases (UGTs) | Human Liver Microsomes (HLMs) | Vanillin | 134.9 ± 13.5 | 63.8 ± 2.0 | Human | [1] |

| Human Intestinal Microsomes (HIMs) | Vanillin | 81.3 ± 11.3 | 13.4 ± 2.0 | Human | [1] | |

| Monkey Liver Microsomes | Vanillin | 25.6 ± 3.2 | - | Monkey | [1] | |

| Mouse Liver Microsomes | Vanillin | 149.1 ± 18.4 | - | Mouse | [1] | |

| UGT1A6 (recombinant) | Vanillin | - | - | Human | [1] | |

| Monoamine Oxidases (MAOs) | Rat Liver MAO-A | p-Tyramine | 21 ± 1 | 11.01 ± 2.30 | Rat | [8] |

| Rat Liver MAO-B | p-Tyramine | 45 ± 2 | 40.00 ± 3.20 | Rat | [8] |

Note: Data for p-Tyramine, a structurally similar monoamine, is provided as a reference due to the lack of specific kinetic data for this compound with MAO-A and MAO-B in the reviewed literature.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of this compound metabolism. The following sections outline key experimental protocols.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to assess the metabolic stability of this compound and identify its metabolites when incubated with human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters (e.g., 1-100 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Protein Precipitation: Vortex the quenched sample and centrifuge to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound and identify and quantify its metabolites.[9]

Radiometric Assay for Catechol-O-Methyltransferase (COMT) Activity

This protocol describes a sensitive method for measuring COMT activity, which can be adapted for this compound if it proves to be a substrate. This method typically uses a catecholamine substrate and a radiolabeled methyl donor.

Materials:

-

COMT enzyme preparation (e.g., from liver cytosol)

-

This compound or a suitable catechol substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Magnesium chloride (MgCl₂)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the buffer, MgCl₂, COMT enzyme preparation, and the substrate (this compound).

-

Initiation of Reaction: Add [³H]SAM to the reaction mixture to start the methylation reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Extraction of Methylated Product: Extract the radiolabeled methylated product into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). The unreacted [³H]SAM remains in the aqueous phase.

-

Quantification: Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5][6][7]

-

Calculation: Calculate the amount of methylated product formed based on the specific activity of the [³H]SAM.

LC-MS/MS Method for Quantification of this compound and Metabolites in Urine

This protocol outlines a method for the simultaneous quantification of this compound and its major metabolites in urine samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column.

Reagents:

-

This compound, vanillin, and vanillic acid analytical standards.

-

Internal standard (e.g., a deuterated analog of this compound).

-

Formic acid

-

Acetonitrile

-

Methanol

-

Ultrapure water

Sample Preparation:

-

Urine Sample Collection: Collect urine samples from subjects administered with this compound.

-

Enzymatic Hydrolysis (for conjugated metabolites): To measure total (free + conjugated) metabolites, treat a portion of the urine sample with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates.

-

Protein Precipitation/Solid-Phase Extraction (SPE): For urine samples, a simple dilution or a solid-phase extraction may be employed to clean up the sample and concentrate the analytes.

-

Addition of Internal Standard: Add a known concentration of the internal standard to all samples, calibrators, and quality controls.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of this compound and its metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for this compound and negative electrospray ionization (ESI-) mode for acidic metabolites like vanillic acid. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard for high selectivity and sensitivity.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analytes in the samples from this curve.

Visualization of Pathways and Workflows

Metabolic Pathways of this compound

Experimental Workflow for In Vitro Metabolism

Logical Relationship of this compound Degradation

Conclusion

The metabolism of this compound is a multifaceted process involving several key enzyme systems responsible for drug and xenobiotic detoxification. The primary routes of degradation involve oxidative deamination by MAOs, followed by further oxidation and subsequent conjugation via glucuronidation and sulfation. While the general pathways are understood, there is a clear need for more specific quantitative data on the enzyme kinetics of this compound with human metabolic enzymes. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and its derivatives, contributing to a more complete understanding of their pharmacokinetic profiles and potential for drug-drug interactions. This knowledge is indispensable for the safe and effective development of new therapeutic agents based on the vanilloid scaffold.

References

- 1. In vitro characterization of glucuronidation of vanillin: identification of human UDP-glucuronosyltransferases and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfotransferase catalyzing sulfation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. researchgate.net [researchgate.net]

Enzymatic Conversion of Vanillin to Vanillylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of vanillin to vanillylamine represents a pivotal biochemical reaction with significant implications for the pharmaceutical and flavor industries. This compound is a crucial precursor for the synthesis of capsaicinoids, a class of compounds with notable analgesic and metabolic regulatory properties. This technical guide provides a comprehensive overview of the enzymatic pathways, key enzymes, and experimental methodologies for the biotransformation of vanillin into this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into both the natural biosynthesis and applied biocatalytic production of this valuable amine. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the core biochemical and experimental processes to facilitate a deeper understanding and practical application of this enzymatic conversion.

Introduction

This compound (4-hydroxy-3-methoxybenzylamine) is a benzenoid amine naturally found in plants of the Capsicum genus, where it serves as a key intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1] Beyond its role in plant metabolism, this compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous reagents. In contrast, enzymatic synthesis offers a green and highly specific alternative, operating under mild conditions with high efficiency.

This guide focuses on the two primary classes of enzymes utilized for the conversion of vanillin to this compound: Vanillin Aminotransferase (VAMT) and ω-Transaminases (ω-TAs) . VAMT is the enzyme natively responsible for this conversion in Capsicum species as part of the capsaicinoid biosynthesis pathway.[2][3] ω-Transaminases, on the other hand, are a versatile class of enzymes found in various microorganisms that can catalyze the amination of a broad range of aldehydes and ketones, including vanillin.

Enzymatic Pathways and Key Enzymes

The enzymatic conversion of vanillin to this compound is a transamination reaction, where an amino group is transferred from a donor molecule to the aldehyde group of vanillin, forming an amine.

Vanillin Aminotransferase (VAMT) in Capsaicinoid Biosynthesis

In pungent cultivars of Capsicum, the formation of this compound from vanillin is a critical step in the capsaicinoid biosynthetic pathway.[4] This reaction is catalyzed by the enzyme Putative Aminotransferase (pAMT), which has been functionally identified and renamed Vanillin Aminotransferase (VAMT).[2][3][5] VAMT utilizes an amino donor, such as L-alanine or γ-aminobutyric acid (GABA), to convert vanillin to this compound.[2][5] This pathway is a key determinant of pungency in chili peppers.

ω-Transaminases (ω-TAs) for Biocatalysis

ω-Transaminases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that are widely used in industrial biocatalysis for the synthesis of chiral amines. Several ω-TAs from microbial sources have been shown to effectively convert vanillin to this compound. These enzymes often exhibit broad substrate specificity and can utilize various amine donors, such as (S)-α-methylbenzylamine (MBA) or isopropylamine. The use of ω-TAs in whole-cell biocatalysis systems offers a promising approach for the sustainable production of this compound.

Quantitative Data on Enzymatic Conversion

The efficiency of the enzymatic conversion of vanillin to this compound is influenced by several factors, including the choice of enzyme, reaction conditions, and substrate/product concentrations. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Different Enzymes in Vanillin to this compound Conversion

| Enzyme | Source Organism | Amine Donor | Substrate Conc. (mM) | Conversion (%) | Time (h) | Reference |

| VAMT (pAMT) | Capsicum chinense | L-Alanine | Not specified | - | - | [2] |

| ω-TAm (CV2025) | Chromobacterium violaceum | (S)-α-MBA | <10 | 100 | 0.42 | |

| ω-TAm (CV2025) | Chromobacterium violaceum | (S)-α-MBA | 20 | ~50 | 4 | |

| Recombinant E. coli | Expressing CvTA and AlaDH | NH4Cl | 20 (from ferulic acid) | 96.1 | Not specified | |

| Recombinant E. coli | Expressing CAR, CvTA, and AlaDH | NH4Cl | 20 (from vanillic acid) | 94.5 | Not specified |

Table 2: Influence of Reaction Conditions on Conversion Efficiency

| Enzyme/System | Parameter | Value | Effect on Conversion | Reference |

| ω-TAm (CV2025) | Vanillin Concentration | >10 mM | Inhibition observed | |

| ω-TAm (CV2025) | This compound Concentration | High | Inhibitory | |

| VAMT | pH | 7-8 | Optimal activity | |

| VAMT | Amine Acceptor | Pyruvate, Oxaloacetate | Accepted | |

| VAMT | Amine Acceptor | 2-Oxoglutarate | Not accepted |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of vanillin to this compound.

Protocol for Whole-Cell Biocatalysis using ω-Transaminase

This protocol is adapted from studies utilizing recombinant E. coli expressing an ω-transaminase.

1. Preparation of Whole-Cell Biocatalyst:

-

Culture recombinant E. coli cells harboring the ω-transaminase gene in a suitable growth medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) and resuspend to a desired cell density (e.g., OD600 of 10-50).

2. Bioconversion Reaction:

-

Prepare the reaction mixture in a suitable vessel (e.g., flask or bioreactor) containing:

-

Phosphate buffer (50 mM, pH 7.5)

-

Vanillin (e.g., 10-50 mM)

-

Amine donor (e.g., (S)-α-methylbenzylamine or L-alanine in excess)

-

Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.1 mM)

-

Resuspended whole-cell biocatalyst.

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress by taking samples at regular intervals.

3. Sample Analysis:

-

Centrifuge the samples to pellet the cells.

-

Analyze the supernatant for the concentrations of vanillin and this compound using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Quantification of Vanillin and this compound

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic acid or acetic acid). A common starting point is a 30:70 (v/v) methanol:water mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 10-20 µL.

-

Standard Curve: Prepare standard solutions of vanillin and this compound of known concentrations to generate a standard curve for quantification.

Factors Affecting Enzymatic Conversion

Several factors can significantly impact the efficiency and yield of the vanillin to this compound conversion.

Substrate Inhibition

High concentrations of vanillin can be inhibitory to some ω-transaminases, leading to a decrease in the reaction rate. This can be mitigated by using a fed-batch approach where vanillin is added incrementally to the reaction mixture.

Product Inhibition

The accumulation of the product, this compound, can also inhibit the enzyme. Additionally, the by-product from the amine donor (e.g., acetophenone from MBA) can be inhibitory. In situ product removal techniques can be employed to overcome this limitation.

Conclusion and Future Perspectives

The enzymatic conversion of vanillin to this compound is a highly promising route for the sustainable production of this important chemical intermediate. Both VAMT from the natural capsaicinoid pathway and various microbial ω-transaminases have demonstrated their catalytic potential. For industrial applications, the use of robust ω-transaminases in whole-cell biocatalytic systems appears to be a particularly attractive strategy.

Future research should focus on the discovery and engineering of novel transaminases with improved tolerance to high substrate and product concentrations, as well as enhanced stability under process conditions. The development of efficient cofactor regeneration systems and in situ product removal techniques will be crucial for developing economically viable and scalable bioprocesses. Furthermore, a deeper understanding of the metabolic pathways in recombinant host organisms will enable the engineering of more efficient whole-cell factories for this compound production. These advancements will pave the way for the broader application of this biocatalytic route in the pharmaceutical, agrochemical, and flavor and fragrance industries.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanillylamine and the TRPV1 Receptor: A Technical Guide to a Modulatory Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between vanillylamine and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel renowned for its role as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds.[1] Its activation is central to the sensation of pain and inflammation. While the interaction of the potent vanilloid agonist capsaicin with TRPV1 is extensively documented, the role of its biosynthetic precursor, this compound, is more nuanced. This compound is a critical chemical intermediate in the biosynthesis of capsaicin.[2][3] It is formed from vanillin and subsequently combined with 8-methyl-6-nonenoic acid by the enzyme capsaicin synthase to produce capsaicin.[2] Current research indicates that this compound does not act as a direct agonist in the same manner as capsaicin. Instead, evidence points towards a modulatory or inhibitory role at high concentrations.

This compound's Interaction with TRPV1: A Modulatory Role

Unlike capsaicin, which directly binds to and activates the TRPV1 channel, leading to cation influx and neuronal depolarization, this compound has been shown to inhibit TRPV1 activation.[3][4] Studies have demonstrated that this compound can suppress the activation of the TRPV1 receptor induced by both capsaicin and acidic conditions (low pH).[5] This inhibitory effect, however, has been observed at relatively high concentrations (in the millimolar range), and specific quantitative metrics such as IC50 values are not yet well-established in the literature.[5] This suggests that this compound's primary interaction with TRPV1 is not as a potent, direct ligand but rather as a potential negative modulator.

Quantitative Data on Vanilloid-TRPV1 Interactions

To contextualize the activity of this compound, it is useful to compare it with well-characterized TRPV1 ligands. The following table summarizes key quantitative data for the potent agonist capsaicin and the competitive antagonist capsazepine. Notably, there is a lack of equivalent direct binding or activation data for this compound in the current scientific literature.

| Compound | Parameter | Value | Species/System | Notes |

| Capsaicin | EC50 | ~1 µM | Rat TRPV1 | Value for functional activation (e.g., Ca2+ influx).[6] |

| EC50 | 1.56 ± 0.13 μM | Human TRPV1 | Electrophysiological measurement in HEK293 cells. | |

| Association Constant (K) | ~10^6 M^-1 | Mouse TRPV1 | Estimated from concatemer studies.[7] | |

| Capsazepine | IC50 | 562 nM | Rat TRPV1 | Inhibition of capsaicin-induced currents.[8][9] |

| This compound | Inhibition | 1 mM | Mouse TRPV1 | Concentration shown to inhibit capsaicin- and acid-induced Ca2+ influx.[5] |

| EC50 / IC50 / Ki | Not Reported | - | No direct agonistic activity or high-affinity binding has been reported. |

Signaling Pathways

The activation of TRPV1 by an agonist like capsaicin initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca2+ and Na+, which depolarizes the neuron.[10] This influx of calcium is a critical second messenger, triggering various downstream signaling pathways.[10] These pathways can involve protein kinase C (PKC) and protein kinase A (PKA), which can, in turn, phosphorylate and sensitize the TRPV1 channel, lowering its activation threshold. This compound's inhibitory action would theoretically dampen or prevent the initiation of this cascade by preventing the initial channel gating by other stimuli.

Figure 1: Simplified signaling pathway of TRPV1 activation by agonists and inhibition by this compound.

Experimental Protocols

The study of this compound's interaction with the TRPV1 receptor employs standard techniques used in ion channel research. The primary methods involve heterologous expression of the TRPV1 channel in cell lines (e.g., HEK293 or CHO cells) followed by functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion flow through the TRPV1 channel.

Objective: To measure ionic currents through the TRPV1 channel in response to the application of compounds.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the TRPV1 receptor are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-5 MΩ. The pipette is filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2.

-

Recording: A micropipette is used to form a high-resistance seal (GΩ seal) with the membrane of a single cell. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Compound Application: A perfusion system is used to apply an external solution containing a known TRPV1 agonist (e.g., 1 µM capsaicin) to elicit an inward current. To test for inhibition, cells are pre-incubated with this compound before the co-application with the agonist.

-

Data Acquisition: Currents are recorded and analyzed to determine the effect of the test compound on channel activity.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Capsaicin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Expression of Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. [escholarship.org]

- 8. Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

potential physiological functions of endogenous vanillylamine

An In-depth Technical Guide to the Potential Physiological Functions of Endogenous Vanillylamine

Executive Summary

This compound, a biogenic amine recognized primarily as a precursor to capsaicinoids in plants, is emerging as a molecule of significant interest in mammalian physiology. Traditionally viewed as a metabolite of exogenous compounds, recent evidence has identified the gut microbiota, specifically bacteria of the Lachnospiraceae family, as a source of endogenous this compound. This discovery has opened new avenues of research into its physiological roles. A pivotal recent finding indicates that this compound can alleviate chemotherapy-induced myelosuppression by promoting the proliferation of hematopoietic stem cells through the activation of the JNK signaling pathway. Furthermore, as a classic vanilloid structure, it interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, implicating it in sensory neuron modulation and pain signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and , complete with detailed experimental protocols and signaling pathway diagrams to support further research in this burgeoning field.

Biosynthesis and Metabolism of this compound

While this compound is well-known in plant biochemistry, its presence in mammals is attributable to both metabolism of dietary precursors and production by gut microbiota.

Biosynthesis in Mammals via Gut Microbiota

The primary source of endogenous this compound in mammals is believed to be the metabolic activity of gut bacteria. Members of the Lachnospiraceae family can synthesize this compound, which can then be absorbed and exert systemic effects.[1][2][3][4][5][6] The precise precursors and enzymatic pathways within these bacteria are an active area of research.

Metabolism of Exogenous Precursors

This compound is a known metabolite of several exogenous compounds:

-

Capsaicin: Following consumption of foods containing chili peppers, capsaicin can be hydrolyzed in vivo to yield this compound and a fatty acid.[7]

-

Vanillin: This common flavoring agent can be converted to this compound through transamination reactions.[8]

Once formed, this compound, as a primary amine, is a potential substrate for monoamine oxidases (MAO), which are critical enzymes in the degradation of neurotransmitters and other biogenic amines.[9][10][11][12] However, the specific metabolic fate of endogenous this compound in mammals is not yet fully characterized.

| Process | Precursor(s) | Key Enzyme(s)/Source | Product(s) | Location |

| Endogenous Production | Dietary Fiber / Polyphenols | Lachnospiraceae enzymes | This compound | Gut Lumen |

| Exogenous Metabolism | Capsaicin | Hydrolases | This compound, 8-methyl-6-nonenoic acid | Systemic |

| Exogenous Metabolism | Vanillin | Vanillin Aminotransferase (VAMT) analogues | This compound | Systemic |

| Potential Degradation | This compound | Monoamine Oxidase (MAO) | Vanillic Acid, etc. (putative) | Systemic |

Table 1. Summary of this compound Biosynthesis and Metabolism Pathways.

Potential Physiological Functions

The known physiological effects of this compound center on two key areas: regulation of hematopoiesis and modulation of the TRPV1 channel.

Alleviation of Myelosuppression and Hematopoietic Regulation

The most novel and clinically significant potential function of endogenous this compound is its role in hematopoiesis. A recent report indicates that this compound produced by Lachnospiraceae significantly alleviates chemotherapy-induced myelosuppression.[1]

Signaling Pathway: The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes the proliferation of short-term hematopoietic stem cells (ST-HSCs).[1][13]

This protocol describes a method to assess the activation of the JNK pathway in a hematopoietic cell line (e.g., CD34+ cells) following treatment with this compound by measuring the phosphorylation of JNK and its downstream target, c-Jun.

-

Cell Culture and Treatment:

-

Culture human CD34+ cells in an appropriate medium (e.g., StemSpan™ SFEM II) supplemented with cytokines.

-

Treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (e.g., PBS) for a predetermined time course (e.g., 15, 30, 60 minutes). A known JNK activator like Anisomycin (25 µg/mL for 30 min) should be used as a positive control.[14]

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 10% acrylamide).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

-

Rabbit anti-Phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-Total JNK

-

Rabbit anti-Phospho-c-Jun (Ser73)

-

Rabbit anti-Total c-Jun

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14]

-

Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.

-

This conceptual workflow outlines an experiment to validate the effects of this compound on chemotherapy-induced myelosuppression in a murine model.

Modulation of the TRPV1 Receptor

This compound contains the core vanilloid moiety essential for activating the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons that functions as a detector of noxious stimuli.[15][16]

Signaling Pathway: Activation of TRPV1 by an agonist like this compound leads to the opening of the channel pore, permitting an influx of cations, most notably Ca²⁺ and Na⁺. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential, propagating a signal to the central nervous system.[15][17]

References

- 1. Western blot analysis and kinase activity assays [bio-protocol.org]

- 2. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]

- 3. Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lachnospiraceae - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolite profiling of human‐originated Lachnospiraceae at the strain level | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of this compound-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transient Inhibition of the JNK Pathway Promotes Human Hematopoietic Stem Cell Quiescence and Engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

Vanillylamine: A Core Intermediate in Plant Secondary Metabolism and Capsaicinoid Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vanillylamine stands as a critical biochemical intermediate in the intricate network of plant secondary metabolism. Primarily recognized as the immediate aromatic precursor to capsaicinoids—the pungent compounds responsible for the characteristic heat of chili peppers (Capsicum spp.)—its biosynthesis and subsequent enzymatic condensation are pivotal for the production of these unique alkaloids. This technical guide provides an in-depth exploration of this compound's role, detailing its biosynthetic origin within the phenylpropanoid pathway, the key enzymatic steps governing its formation and utilization, and its relationship with other secondary metabolites. The document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the core metabolic and experimental workflows to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and pharmacology.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the primary functions of growth, development, or reproduction. These molecules often play crucial roles in defense against herbivores, pathogens, and environmental stresses. This compound (4-(aminomethyl)-2-methoxyphenol) is a biogenic amine and a key secondary metabolite derived from the phenylpropanoid pathway.[1][2] Its significance is intrinsically linked to its role as a direct precursor in the biosynthesis of capsaicinoids.[3]

Capsaicinoids, such as capsaicin and dihydrocapsaicin, are exclusively produced in the placental tissue of fruits from the Capsicum genus.[4] These compounds are responsible for the fruit's pungency and are believed to have evolved as a defense mechanism against mammals and fungi. The biosynthesis of capsaicinoids is a convergent pathway, combining the phenylpropanoid pathway, which yields this compound, and the branched-chain fatty acid pathway, which provides the acyl moiety.[4] Understanding the synthesis and regulation of this compound is therefore fundamental to comprehending and potentially manipulating capsaicinoid production for agricultural and pharmaceutical applications.

Biosynthesis of this compound

This compound is not synthesized de novo but is derived from the essential amino acid L-phenylalanine through the general phenylpropanoid pathway, a central route for the production of thousands of plant secondary metabolites.[2]

The pathway proceeds as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid.

-

Hydroxylation and Methylation: A series of hydroxylation and methylation steps, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic Acid O-methyltransferase (COMT) , convert cinnamic acid into ferulic acid.

-

Formation of Vanillin: Ferulic acid is then converted to feruloyl-CoA, which is subsequently processed to yield vanillin. While the exact enzymes for this step were historically debated, it is a key branching point toward this compound.[2]

-

Transamination to this compound: The final step is the conversion of vanillin to this compound. This reaction is catalyzed by the enzyme Vanillin Aminotransferase (VAMT) , previously known as putative aminotransferase (pAMT).[5][6] This enzyme facilitates a transamination reaction, transferring an amino group to vanillin.[5] Recent studies have confirmed that γ-aminobutyric acid (GABA) serves as an efficient amino donor for this reaction in Capsicum plants.[7][8]

The VAMT-catalyzed reaction is a critical and specific step unique to the Capsicum genus, channeling the phenylpropanoid pathway toward capsaicinoid synthesis.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to this compound in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of this compound-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vanillylamine Precursors in the Phenylpropanoid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylamine, a critical intermediate in the biosynthesis of capsaicinoids, the pungent compounds in chili peppers (Capsicum species), originates from the phenylpropanoid pathway. This pathway converts the primary metabolite L-phenylalanine into a wide array of secondary metabolites, including lignin precursors, flavonoids, and the vanilloid moiety of capsaicinoids. Understanding the flux and regulation of this compound precursors within this pathway is paramount for applications in drug development, flavor chemistry, and agricultural biotechnology. This technical guide provides an in-depth overview of the core biosynthetic steps leading to this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Phenylpropanoid Pathway to this compound

The biosynthesis of this compound commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), subsequently convert cinnamic acid to ferulic acid. Ferulic acid is then converted to vanillin, the direct precursor of this compound. The final step is the transamination of vanillin, catalyzed by the enzyme vanillin aminotransferase (VAMT), also known as putative aminotransferase (pAMT), to yield this compound.[1][2][3] This this compound molecule is then condensed with a branched-chain fatty acid by capsaicin synthase to form capsaicinoids.[1]

Quantitative Data of this compound Precursors

The concentration of this compound precursors can vary significantly depending on the Capsicum species, cultivar, and developmental stage of the fruit. The placenta of the chili pepper is the primary site of capsaicinoid biosynthesis and therefore contains the highest concentrations of these intermediates.

| Precursor | Species | Tissue | Concentration | Reference |

| L-Phenylalanine | Capsicum chinense | Placenta | 2-22 nmol/g FW | [4] |